molecular formula C8H10ClN3 B13555907 (R)-2-(1-Aminoethyl)isonicotinonitrile hydrochloride

(R)-2-(1-Aminoethyl)isonicotinonitrile hydrochloride

Cat. No.: B13555907
M. Wt: 183.64 g/mol
InChI Key: IKHSQBANECWDBX-FYZOBXCZSA-N
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Description

2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group attached to the pyridine ring, along with a carbonitrile group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents. One common method involves the reaction of 2-chloropyridine with ®-1-aminoethanol in the presence of a base to form the intermediate compound, which is then treated with cyanogen bromide to introduce the carbonitrile group. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride may involve large-scale reactions using similar synthetic routes. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the aminoethyl group.

    Reduction: Primary amines from the reduction of the carbonitrile group.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1R)-1-aminoethyl]pyridine-3-carbonitrile hydrochloride
  • 2-[(1R)-1-aminoethyl]pyridine-5-carbonitrile hydrochloride
  • 2-[(1R)-1-aminoethyl]pyridine-6-carbonitrile hydrochloride

Uniqueness

2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride is unique due to the specific position of the carbonitrile group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile;hydrochloride

InChI

InChI=1S/C8H9N3.ClH/c1-6(10)8-4-7(5-9)2-3-11-8;/h2-4,6H,10H2,1H3;1H/t6-;/m1./s1

InChI Key

IKHSQBANECWDBX-FYZOBXCZSA-N

Isomeric SMILES

C[C@H](C1=NC=CC(=C1)C#N)N.Cl

Canonical SMILES

CC(C1=NC=CC(=C1)C#N)N.Cl

Origin of Product

United States

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